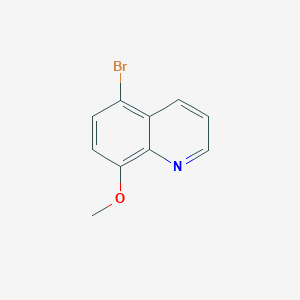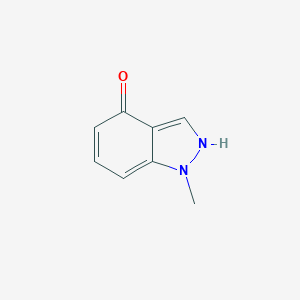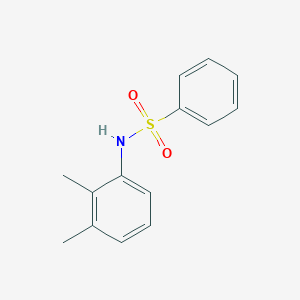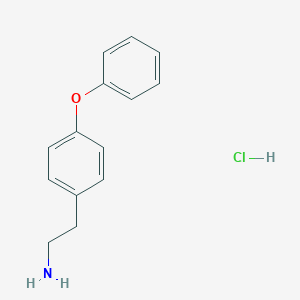
3,3-Dichloro-1-phenylquinoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-1-phenylquinoline-2,4-dione, also known as DCQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DCQ is a quinoline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism Of Action
The mechanism of action of 3,3-Dichloro-1-phenylquinoline-2,4-dione is complex and varies depending on the specific biological target being studied. However, in general, 3,3-Dichloro-1-phenylquinoline-2,4-dione is thought to exert its effects through the inhibition of certain enzymes or ion channels, leading to changes in cellular signaling pathways and ultimately resulting in the observed biochemical and physiological effects.
Biochemical And Physiological Effects
3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit a range of biochemical and physiological effects, including inhibition of certain enzymes involved in cancer cell growth, modulation of ion channel activity in the brain, and activity against a range of different biological targets. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit antioxidant and anti-inflammatory effects, making it a promising candidate for use in various disease models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,3-Dichloro-1-phenylquinoline-2,4-dione in laboratory experiments is its ability to exhibit activity against a range of different biological targets, making it a versatile tool for researchers. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,3-Dichloro-1-phenylquinoline-2,4-dione in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 3,3-Dichloro-1-phenylquinoline-2,4-dione. One area of interest is the development of new 3,3-Dichloro-1-phenylquinoline-2,4-dione derivatives with improved activity and selectivity against specific biological targets. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione may be studied further for its potential use in drug discovery, as well as its potential applications in disease models and other areas of scientific research. Overall, the versatility and potential of 3,3-Dichloro-1-phenylquinoline-2,4-dione make it an exciting area of research with many promising avenues for future exploration.
Synthesis Methods
3,3-Dichloro-1-phenylquinoline-2,4-dione can be synthesized through a variety of methods, including the reaction of 3,3-dichloro-1-phenylindolin-2-one with ethyl acetoacetate in the presence of a base catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 3,3-Dichloro-1-phenylquinoline-2,4-dione.
Scientific Research Applications
3,3-Dichloro-1-phenylquinoline-2,4-dione has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit anti-tumor effects through its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In neuroscience, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been studied for its potential use as a tool to study the function of certain ion channels in the brain. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been investigated for its potential use in drug discovery, as it has been found to exhibit activity against a range of different biological targets.
properties
CAS RN |
17247-37-9 |
|---|---|
Product Name |
3,3-Dichloro-1-phenylquinoline-2,4-dione |
Molecular Formula |
C15H9Cl2NO2 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
3,3-dichloro-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-15(17)13(19)11-8-4-5-9-12(11)18(14(15)20)10-6-2-1-3-7-10/h1-9H |
InChI Key |
NBWVSBMFATXBKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



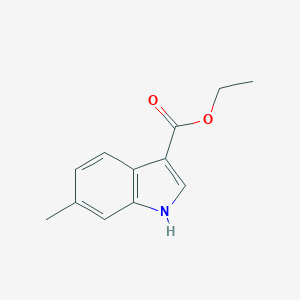
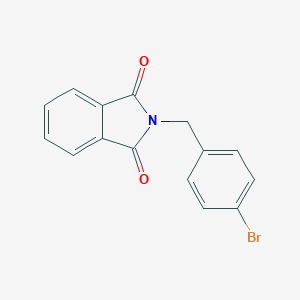
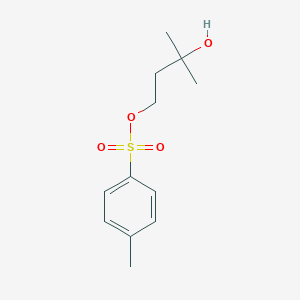
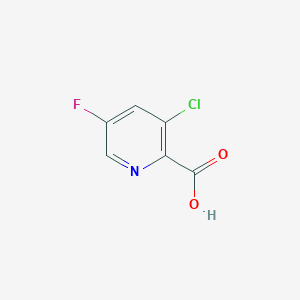
![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
